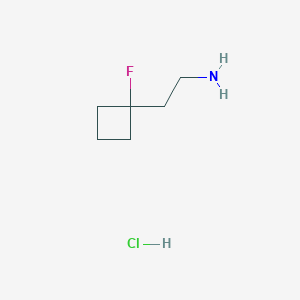

2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride

Description

2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C(6)H({13})ClFN. It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a fluorine atom, and an ethylamine group is attached to the cyclobutane ring. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmaceutical development.

Properties

IUPAC Name |

2-(1-fluorocyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6(4-5-8)2-1-3-6;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQHNYCEUXNFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

Fluorination of Cyclobutane: The starting material, cyclobutane, undergoes fluorination to introduce a fluorine atom. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Formation of Ethylamine Derivative: The fluorocyclobutane is then reacted with ethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the ethylamine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH(^-)) or amine groups.

Common Reagents and Conditions

Oxidation: KMnO(_4) in acidic or basic medium.

Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.

Substitution: Nucleophiles like NaOH in aqueous solution or amines in organic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a drug candidate due to its ability to interact with biological targets. Its fluorinated structure may enhance lipophilicity and bioavailability.

Potential Therapeutic Areas :

- Neuropharmacology : Investigated for its role in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Cancer Research : Preliminary studies suggest it may inhibit specific enzymes associated with cancer cell proliferation.

Biochemical Studies

Research indicates that 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride can serve as a tool compound for studying enzyme kinetics and receptor interactions.

Key Findings :

- Enzyme Inhibition : It has shown potential to inhibit enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for various physiological processes.

Chemical Synthesis

This compound is utilized as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Case Study 1: Neurotransmitter Modulation

In vitro studies demonstrated that 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride influences neurotransmitter release in neuronal cultures. This suggests its potential utility in treating neurodegenerative diseases by enhancing synaptic transmission.

Case Study 2: Metabolic Pathway Regulation

Research has indicated that this compound can regulate metabolic pathways associated with energy metabolism. In experimental models, it showed promise in improving metabolic profiles, which may have implications for treating obesity and diabetes.

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Chlorocyclobutyl)ethan-1-amine hydrochloride

- 2-(1-Bromocyclobutyl)ethan-1-amine hydrochloride

- 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride

Uniqueness

2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development, offering advantages over its chloro, bromo, and methyl analogs in terms of potency and selectivity.

Biological Activity

2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated cyclobutane moiety attached to an ethylamine structure. This unique configuration may influence its interaction with biological targets.

Research indicates that 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride may interact with various receptors and enzymes, potentially modulating their activity. The incorporation of fluorine can enhance the compound's binding affinity and selectivity towards specific targets, which is crucial for its therapeutic efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been suggested that 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride may inhibit pathways involved in tumor growth and proliferation. For instance, it has been evaluated for its ability to inhibit Raf kinases, which are implicated in various cancers including melanoma and leukemia .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Findings |

|---|---|---|

| Ovarian Cancer | Inhibition of cell proliferation | |

| Melanoma | Induced apoptosis in cancer cells | |

| Prostate Cancer | Enhanced imaging contrast in PET studies |

Neuropharmacological Effects

The compound's effects on the central nervous system (CNS) are also under investigation. Preliminary findings suggest that it may exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

Recent clinical evaluations have highlighted the potential of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride in targeted therapies:

- Prostate Cancer Imaging : A study utilized this compound as a radiotracer in PET imaging, demonstrating its effectiveness in distinguishing between malignant and benign tissues .

- Leukemia Treatment : In vitro studies have shown that the compound can significantly reduce cell viability in leukemia cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Q. Table 1: Substituent Impact on 5-HT Receptor Binding

| Substituent | IC (nM) | β-Arrestin Bias Factor |

|---|---|---|

| 1-Fluorocyclobutyl | 12.3 ± 1.5 | 8.7 |

| 1-Trifluoromethyl | 45.6 ± 3.2 | 2.1 |

| 1-Methyl | 89.4 ± 6.7 | 1.3 |

Advanced: How does the fluorocyclobutyl moiety influence the receptor binding affinity and selectivity of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride in neurological studies?

Answer:

- Steric Effects: The cyclobutyl ring’s strained geometry enhances van der Waals interactions with hydrophobic receptor pockets (e.g., serotonin 5-HT transmembrane domain) .

- Electron-Withdrawing Fluorine: Increases amine protonation at physiological pH, strengthening ionic bonds with aspartate residues (e.g., D3.32 in 5-HT) .

- Selectivity: Fluorine’s small size avoids steric clashes in off-target receptors (e.g., dopamine D), reducing side effects (Table 1) .

Methodological Note: Molecular dynamics simulations (AMBER force field) predict ligand-receptor binding modes, validated via site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.